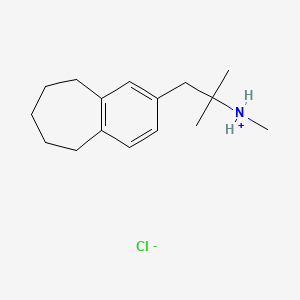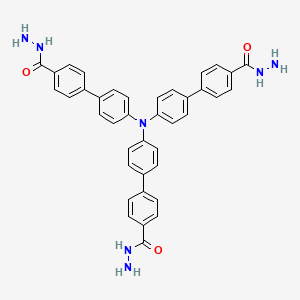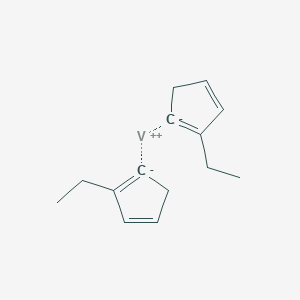
Bis(ethylcyclopentadienyl)vanadium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(ethylcyclopentadienyl)vanadium is an organometallic compound with the chemical formula C14H18V. It is a vanadium complex where the vanadium atom is bonded to two ethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylcyclopentadienyl)vanadium typically involves the reaction of vanadium trichloride with ethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
VCl3+2C7H9→V(C7H9)2+3HCl
where C7H9 represents the ethylcyclopentadienyl ligand .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Bis(ethylcyclopentadienyl)vanadium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form vanadium oxides.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or nitrous oxide for oxidation reactions, and reducing agents like hydrogen or lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of other ligands and a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of vanadium oxides, while substitution reactions can yield a variety of vanadium complexes with different ligands .
科学研究应用
Bis(ethylcyclopentadienyl)vanadium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials, such as thin films and nanomaterials.
Biological Studies: It has been studied for its potential biological activity, including its effects on enzymes and cellular processes
作用机制
The mechanism by which bis(ethylcyclopentadienyl)vanadium exerts its effects involves its interaction with molecular targets, such as enzymes and cellular receptors. The compound can act as a catalyst by facilitating the transfer of electrons or atoms in chemical reactions. In biological systems, it may interact with proteins and other biomolecules, influencing various cellular pathways .
相似化合物的比较
Similar Compounds
Similar compounds to bis(ethylcyclopentadienyl)vanadium include other metal cyclopentadienyl complexes, such as:
- Bis(cyclopentadienyl)titanium dichloride
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(cyclopentadienyl)chromium
Uniqueness
What sets this compound apart from these similar compounds is its specific ligand structure, which imparts unique chemical and physical properties. The ethyl groups on the cyclopentadienyl ligands can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and materials science .
属性
分子式 |
C14H18V |
|---|---|
分子量 |
237.23 g/mol |
IUPAC 名称 |
2-ethylcyclopenta-1,3-diene;vanadium(2+) |
InChI |
InChI=1S/2C7H9.V/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI 键 |
BNFOZGDYRKSLDB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[V+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
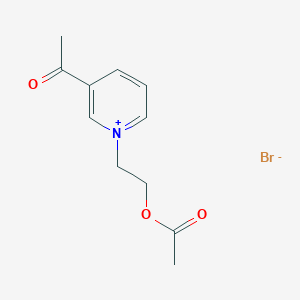
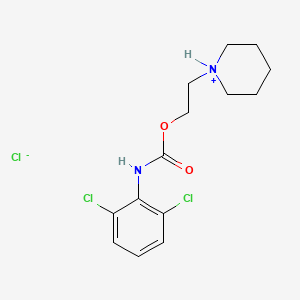
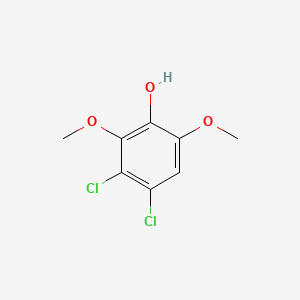

![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
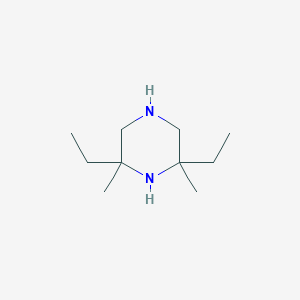
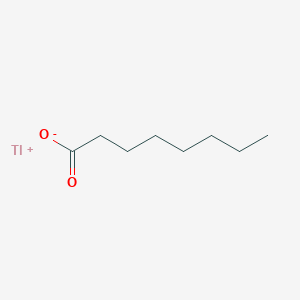
![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
